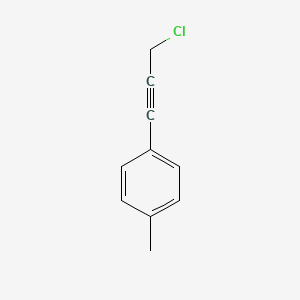

1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene

Description

Contextualization of Aryl Propargyl Halides as Synthetic Intermediates

Aryl propargyl halides are a class of organic compounds characterized by an aromatic ring attached to a propargyl halide system (a three-carbon chain with a triple bond and a halogen atom). This combination of functionalities imparts a rich and versatile reactivity profile, making them highly valuable intermediates in organic synthesis. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration. nih.gov

The reactivity of aryl propargyl halides is dominated by the presence of the propargylic system, which can undergo a variety of transformations, including nucleophilic substitution, cross-coupling reactions, and rearrangements. The aromatic ring, in turn, can be functionalized to modulate the electronic properties of the molecule and to serve as an anchor point for the construction of more complex structures.

Historical Development and Significance of Propargyl Systems in Chemical Transformations

The chemistry of propargyl systems has a rich history, with early investigations focusing on their fundamental reactivity. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of propargyl halides, enabling their efficient coupling with a wide range of organic and organometallic partners. mit.eduresearchgate.netrsc.orgacs.org

These advancements have led to the development of powerful synthetic methodologies for the construction of a diverse array of organic molecules, including natural products, pharmaceuticals, and materials with novel electronic and optical properties. The ability to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency has cemented the role of propargyl systems as indispensable tools in the synthetic chemist's arsenal.

Research Trajectories and Potential Academic Contributions of 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene

Current research in the field of propargyl chemistry is focused on the development of new catalytic systems that offer enhanced reactivity, selectivity, and functional group tolerance. researchgate.netrsc.org There is also a growing interest in the development of asymmetric transformations involving propargyl halides, which would provide access to chiral molecules with important biological activities.

This compound, with its specific substitution pattern, is well-positioned to contribute to these research trajectories. The presence of the methyl group on the aromatic ring can influence the electronic and steric properties of the molecule, potentially leading to unique reactivity and selectivity in catalytic transformations. Furthermore, the chloro-substituent on the propargylic chain offers a reactive handle for a variety of synthetic manipulations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16017-25-7 |

| Molecular Formula | C10H9Cl |

| Molecular Weight | 164.63 g/mol |

| SMILES Code | CC1=CC=C(C#CCCl)C=C1 |

This data is provided for informational purposes and is sourced from publicly available chemical databases. bldpharm.com

Detailed Research Findings

The synthetic utility of aryl propargyl halides like this compound is exemplified by their participation in a wide range of chemical reactions. Below are examples of transformations that are characteristic of this class of compounds.

Table 2: Representative Reactions of Aryl Propargyl Halides

| Reaction Type | Description | General Scheme |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is a powerful tool for the formation of carbon-carbon bonds. rsc.orgacs.org | Ar-C≡C-CH2X + R-B(OR)2 --(Pd catalyst)--> Ar-C≡C-CH2R |

| Negishi Coupling | A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. It is known for its high functional group tolerance. mit.edu | Ar-C≡C-CH2X + R-ZnX --(Pd or Ni catalyst)--> Ar-C≡C-CH2R |

| Kumada Coupling | A nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. This reaction is particularly useful for the formation of alkyl-aryl and alkyl-alkyl bonds. researchgate.net | Ar-C≡C-CH2X + R-MgX --(Ni or Pd catalyst)--> Ar-C≡C-CH2R |

| Barbier-Type Reaction | A nucleophilic addition reaction of an organic halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, or indium. This reaction is often used for the synthesis of alcohols. nih.gov | Ar-C≡C-CH2X + RCHO --(Metal)--> Ar-C≡C-CH2CH(OH)R |

The specific reactivity of this compound in these and other reactions is an area of active research. The interplay between the tolyl group and the chloropropargyl moiety is expected to yield interesting and potentially useful chemical behavior, paving the way for the synthesis of novel and complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloroprop-1-ynyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXCEJVRIAJDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266803 | |

| Record name | 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-25-7 | |

| Record name | 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Chloroprop 1 Yn 1 Yl 4 Methylbenzene and Its Derivatives

Direct Synthetic Routes to 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene

The direct synthesis of this compound can be approached through established protocols for the conversion of alcohols to chlorides, preceded by the synthesis of its corresponding alcohol precursor.

Established Laboratory Protocols for Propargyl Chloride Synthesis

The conversion of propargyl alcohols to propargyl chlorides is a common transformation in organic synthesis. Several reagents are routinely employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) being among the most prevalent. google.comsci-hub.se The reaction of a propargyl alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, proceeds to the corresponding propargyl chloride. sci-hub.se Similarly, phosphorus trichloride can effect the same transformation. These methods are generally applicable to a wide range of propargyl alcohols, including those with aryl substituents.

A general representation of these chlorination reactions is depicted in the table below:

| Reagent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Pyridine or other base, often in an inert solvent like ether. | SO₂, HCl |

| Phosphorus Trichloride (PCl₃) | Often neat or in a non-polar solvent. | H₃PO₃ |

It is important to note that in some cases, particularly with secondary propargyl alcohols, the reaction with thionyl chloride can lead to the formation of isomeric chloroallenes via an SNi' mechanism. sci-hub.se

Adaptations of Aryl Alkyne Synthesis for this compound Precursors

The precursor to this compound is the corresponding alcohol, 3-(p-tolyl)prop-2-yn-1-ol. A highly effective and widely used method for the synthesis of such aryl alkynes is the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org

To synthesize 3-(p-tolyl)prop-2-yn-1-ol, a suitable p-tolyl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene, can be coupled with propargyl alcohol. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, in the presence of a base, often an amine like triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgresearchgate.net

The key steps for the synthesis of the precursor are outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product |

| 4-Iodotoluene | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 3-(p-tolyl)prop-2-yn-1-ol |

| 4-Bromotoluene | Propargyl alcohol | Pd(PPh₃)₄, CuI | Diethylamine | 3-(p-tolyl)prop-2-yn-1-ol |

Once the precursor, 3-(p-tolyl)prop-2-yn-1-ol, is obtained, it can be converted to the target compound, this compound, using the standard chlorination methods described in section 2.1.1.

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable electrophilic reagent for the introduction of the 3-(p-tolyl)prop-2-yn-1-yl group into various molecules. The presence of the reactive propargyl chloride moiety allows for facile nucleophilic substitution reactions.

Regioselective Functionalization Approaches

The primary mode of functionalization for this compound is the nucleophilic displacement of the chloride ion. This reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the propargylic position. A significant area where regioselectivity becomes crucial is in the alkylation of ambident nucleophiles, such as purine (B94841) bases, which possess multiple potential sites for alkylation. ub.eduresearchgate.net

Access to N-Alkyne Substituted Heterocycles

The reaction of this compound with nitrogen-containing heterocycles provides a direct route to N-alkyne substituted derivatives. This is of particular interest in medicinal chemistry, as the introduction of an alkyne-containing side chain can significantly modulate the biological activity of a heterocyclic core.

The alkylation of purines with alkyl halides, including propargyl chlorides, is a well-established method for the synthesis of N-substituted purine derivatives. ub.eduacs.org However, this reaction is often complicated by a lack of regioselectivity, leading to the formation of a mixture of N7 and N9 regioisomers. ub.eduacs.org The thermodynamically more stable N9 isomer is typically the major product, while the N7 isomer is formed as a minor product. acs.org

The reaction of this compound with a purine, such as 6-chloropurine, under basic conditions (e.g., in the presence of K₂CO₃ in DMF), would be expected to yield a mixture of 6-chloro-7-[3-(p-tolyl)prop-2-yn-1-yl]purine and 6-chloro-9-[3-(p-tolyl)prop-2-yn-1-yl]purine.

The ratio of these regioisomers is influenced by several factors, including:

The nature of the purine substrate: Substituents on the purine ring can influence the nucleophilicity of the N7 and N9 positions. nih.gov

The reaction conditions: Factors such as the solvent, temperature, and the nature of the base can affect the N7/N9 ratio. ub.edu For instance, reactions that are slower or conducted at higher temperatures often lead to a mixture of N7 and N9 isomers, whereas faster reactions with more reactive alkyl halides may favor the formation of the N9 isomer. ub.edu

The alkylating agent: While the primary reaction site on this compound is the carbon bearing the chlorine, steric hindrance around this site could potentially influence the approach to the different nitrogen atoms of the purine ring.

The separation of the resulting N7 and N9 regioisomers can often be achieved by chromatographic methods. The unambiguous structural assignment of these isomers is typically accomplished using spectroscopic techniques such as 2D NMR (e.g., NOESY and HMBC). researchgate.net

The table below summarizes the expected products from the alkylation of a generic purine with this compound.

| Purine Substrate | Alkylating Agent | Expected Products |

| Purine (unsubstituted) | This compound | 7-[3-(p-tolyl)prop-2-yn-1-yl]purine (N7 isomer) and 9-[3-(p-tolyl)prop-2-yn-1-yl]purine (N9 isomer) |

| 6-Chloropurine | This compound | 6-Chloro-7-[3-(p-tolyl)prop-2-yn-1-yl]purine and 6-Chloro-9-[3-(p-tolyl)prop-2-yn-1-yl]purine |

Synthesis of Sulfur-Containing Heterocyclic Systems

The propargylic halide moiety in this compound serves as a reactive electrophile, making it a suitable precursor for the synthesis of various sulfur-containing heterocycles. The primary approach involves the reaction of this substrate with a sulfur nucleophile, leading to cyclization and the formation of a heterocyclic ring. Thiophenes are a common and important class of sulfur heterocycles that can be synthesized from propargyl precursors.

One potential pathway for the synthesis of a thiophene (B33073) derivative from this compound involves a reaction with a sulfur source such as sodium sulfide (B99878) (Na₂S). While direct literature on this specific reaction is scarce, analogous reactions of arylpropargyl halides with sulfur nucleophiles are known. The reaction would likely proceed through an initial nucleophilic substitution of the chloride by the sulfide or hydrosulfide (B80085) ion, followed by an intramolecular cyclization.

For instance, a plausible reaction scheme would involve the formation of a thiolate intermediate, which then attacks the alkyne functionality to form the thiophene ring. This type of cyclization is often facilitated by a base.

Table 1: Plausible Reaction for Thiophene Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions (Hypothetical) |

| This compound | Sodium Sulfide (Na₂S) | 2-Methyl-5-(p-tolyl)thiophene | Base, Solvent (e.g., Ethanol) |

Detailed research on similar systems has shown that the regioselectivity of the cyclization can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. The use of elemental sulfur in the presence of a base is another established method for the synthesis of thiophenes from various precursors, which could potentially be adapted for this compound. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing derivatives of this compound, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Traditional organic solvents are often volatile, flammable, and toxic. Green solvents offer safer and more sustainable alternatives. For the synthesis of sulfur-containing heterocycles from propargylic precursors, several green solvents have been explored. nih.gov

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. Reactions such as the synthesis of 2-aminothiophenes have been successfully carried out in aqueous media. researchgate.net Phase-transfer catalysis can be employed to facilitate reactions between water-insoluble substrates like this compound and aqueous solutions of sulfur nucleophiles. mdma.chcrdeepjournal.org

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green solvents. researchgate.netnih.gov Basic ionic liquids, for example, can catalyze the Gewald reaction for the synthesis of 2-aminothiophenes in the absence of other catalysts. nih.gov Protic ionic liquids have also been shown to be effective and recyclable solvents for acid-catalyzed reactions. academie-sciences.fr

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the green properties of ionic liquids but are often cheaper and more biodegradable.

Table 2: Green Solvents for Synthesis of Sulfur Heterocycles

| Green Solvent | Key Advantages | Potential Application for this compound Derivatives |

| Water | Non-toxic, non-flammable, abundant, inexpensive | Reaction with sulfur nucleophiles using phase-transfer catalysis. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, recyclable, tunable properties | As a recyclable medium and potential catalyst for cyclization reactions. researchgate.net |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare | A greener alternative to traditional organic solvents for various synthetic steps. |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of sulfur-containing heterocycles, research has focused on moving away from stoichiometric reagents and hazardous catalysts.

Metal-Free Catalysis: The use of elemental sulfur as a sulfur source in the presence of a base offers a metal-free approach to thiophene synthesis. rsc.org This avoids the toxicity and cost associated with many metal catalysts.

Copper-Catalyzed Systems: Copper catalysts are often preferred over more precious metals due to their lower cost and toxicity. Copper-catalyzed reactions have been developed for the synthesis of aryl thiols from aryl iodides and sodium sulfide, a transformation that is a step towards certain sulfur heterocycles. organic-chemistry.orgresearchgate.net Copper(I)-catalyzed procedures have also been reported for the synthesis of 2,5-disubstituted thiophenes from haloalkynes. rsc.org A copper-mediated halocyclization in ethanol (B145695) has been demonstrated as an environmentally friendly process for synthesizing halogenated thiophenes. nih.gov

Table 3: Environmentally Benign Catalytic Approaches

| Catalytic System | Key Features | Applicability to this compound |

| Metal-Free (e.g., Base-catalyzed elemental sulfur) | Avoids metal contamination, low cost. rsc.org | Direct synthesis of thiophene derivatives. |

| Copper Catalysis | Less toxic and more abundant than precious metals. | Cyclization reactions to form thiophenes and other sulfur heterocycles. rsc.org |

Mechanistic Investigations of Reactions Involving 1 3 Chloroprop 1 Yn 1 Yl 4 Methylbenzene

Organometallic Catalysis in Transformations of 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene

Organometallic catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. semanticscholar.org Transition metals like palladium, ruthenium, and gold offer unique reactivity profiles for activating the distinct functional groups within this compound.

Palladium-Mediated Cascade Reactions and C-H Activation

Palladium catalysis is renowned for its ability to orchestrate cascade reactions, where multiple bond-forming events occur in a single operation, often involving C-H activation to enhance molecular complexity. mdpi.comrsc.org While specific studies on this compound are not prevalent, established palladium-catalyzed mechanisms can be extrapolated to predict its reactivity.

A plausible cascade could be initiated by the C-H activation of the tolyl group. In such a process, a Pd(II) catalyst, directed by a suitable group, could perform cyclometalation on the aromatic ring to form a palladacycle intermediate. researchtrend.net This intermediate could then react with the tethered chloro-propargyl alkyne moiety. The sequence allows for the construction of complex polycyclic systems from relatively simple starting materials. nih.govrsc.org

The general steps of such a cascade reaction are outlined below:

| Step | Description | Intermediate Type |

| 1. C-H Activation | The Pd(II) catalyst coordinates to the substrate and cleaves a C-H bond on the methylbenzene ring, forming a five- or six-membered palladacycle. | Cyclopalladated Intermediate |

| 2. Alkyne Insertion | The alkyne triple bond of the propargyl group inserts into the newly formed Pd-C bond. | Vinyl-Palladium Species |

| 3. Further Reaction | The resulting intermediate can undergo various subsequent reactions, such as further insertion, coupling, or reductive elimination. | Varies depending on pathway |

| 4. Catalyst Regeneration | The final step involves reductive elimination or another process that releases the product and regenerates the active Pd(II) or a Pd(0) catalyst, which can re-enter the cycle. | Active Pd Catalyst |

This strategy minimizes waste and streamlines reaction steps by avoiding the pre-functionalization of starting materials, representing a highly efficient approach to building complex heterocyclic structures. mdpi.com

Ruthenium-Photoredox Catalytic Mechanisms

Ruthenium-photoredox catalysis utilizes visible light to generate highly reactive intermediates through single-electron transfer (SET) processes. rsc.org A common photocatalyst, ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺), possesses a long-lived excited state that can act as both a potent reductant and oxidant. rsc.org

In the context of this compound, a likely pathway involves the reductive cleavage of the carbon-chlorine bond. The excited photocatalyst, [Ru(bpy)₃]²⁺*, can transfer an electron to the propargylic chloride. This process would generate a propargyl radical and a chloride anion, with the catalyst being oxidized to [Ru(bpy)₃]³⁺.

A typical catalytic cycle would proceed as follows:

Light Absorption: The [Ru(bpy)₃]²⁺ catalyst absorbs a photon of visible light to form the excited state, [Ru(bpy)₃]²⁺*.

Single-Electron Transfer (SET): The excited catalyst transfers an electron to the substrate, this compound, leading to the formation of a radical anion which then fragments.

Radical Formation: The radical anion fragments to release a chloride ion (Cl⁻) and form a 1-(4-methylphenyl)prop-2-yn-1-yl radical.

Radical Reaction: The generated propargyl radical can participate in various subsequent reactions, such as addition to an alkene or arene, or hydrogen atom transfer.

Catalyst Regeneration: The oxidized catalyst, [Ru(bpy)₃]³⁺, is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle. researchgate.net

This method provides a mild and efficient way to generate radical species that can be harnessed for various synthetic transformations. rsc.org

Gold-Catalyzed Transformations

Gold catalysts, particularly Au(I) complexes, are powerful π-acids that excel at activating alkynes toward nucleophilic attack. semanticscholar.org For this compound, a gold catalyst would coordinate to the triple bond, significantly increasing its electrophilicity.

This activation can trigger a variety of transformations, including cycloisomerizations, rearrangements, and cycloadditions. beilstein-journals.orgd-nb.info For instance, if an internal or external nucleophile is present, it can add to the activated alkyne. Gold-vinylidene or gold-carbene intermediates can also be formed, leading to complex rearrangements or cyclopropanations. monash.edu

A general mechanistic framework for gold-catalyzed alkyne activation is:

Coordination: The Au(I) catalyst coordinates to the alkyne π-system of this compound.

Nucleophilic Attack: The electron-deficient alkyne is attacked by a nucleophile (either intermolecularly or intramolecularly), leading to a vinyl-gold intermediate.

Protodeauration/Further Reaction: The vinyl-gold species can be protonated to release the product and regenerate the catalyst, or it can undergo further transformations before the final catalytic turnover. nih.govnih.gov

The specific outcome is highly dependent on the substrate structure, the nature of the nucleophile, and the reaction conditions employed.

Radical Pathways in this compound Chemistry

Radical reactions offer unique pathways for bond formation that are often complementary to ionic or organometallic processes. The functional groups in this compound provide several avenues for initiating radical chemistry.

Hydrosilylation Reaction Mechanisms of Analogous Alkynes

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a primary method for synthesizing vinylsilanes. scientificspectator.com While often catalyzed by transition metals, these reactions can also proceed through radical mechanisms, particularly with terminal alkynes analogous to the target compound.

A radical hydrosilylation reaction is typically initiated by a radical initiator (e.g., AIBN) or UV light. The mechanism follows a chain-reaction pathway:

| Mechanistic Phase | Description |

| Initiation | A radical initiator generates a silyl (B83357) radical (R₃Si•) from the hydrosilane (R₃SiH). |

| Propagation (Step 1) | The silyl radical adds to the alkyne triple bond. This addition can occur at either the internal (α-addition) or terminal (β-addition) carbon, forming a vinyl radical intermediate. |

| Propagation (Step 2) | The vinyl radical abstracts a hydrogen atom from another molecule of hydrosilane, forming the vinylsilane product and regenerating the silyl radical, which continues the chain. |

| Termination | Two radical species combine to terminate the chain reaction. |

The regioselectivity of the radical addition to unsymmetrical alkynes is a key consideration. Generally, the silyl radical adds to the less sterically hindered terminal carbon (β-addition), leading to the E-vinylsilane as the major product after hydrogen abstraction. scientificspectator.comresearchgate.net The choice of catalyst and reaction conditions can heavily influence the product distribution. researchgate.netchemistryviews.org

Oxidative Halogenation Processes Involving Alkyne Substrates

Oxidative halogenation introduces halogen atoms into a molecule under oxidative conditions. For alkyne substrates, this can lead to the formation of dihaloalkenes or α,α-dihaloketones. rsc.org These transformations can proceed through radical pathways, especially when promoted by visible light. rsc.org

A proposed mechanism for visible-light-promoted oxidative halogenation involves the following steps:

Electron Transfer: Under visible light irradiation, an electron transfer can occur between a halide ion and an oxygen molecule, potentially shuttled by the alkyne substrate itself, which can act as a photosensitizer. rsc.org

Radical Cation Formation: The alkyne loses an electron to form a radical cation.

Nucleophilic Attack: A halide ion attacks the radical cation, forming a vinyl radical intermediate.

Oxidation and Further Attack: The vinyl radical is oxidized to a vinyl cation, which is then attacked by a second halide ion to yield the dihalogenated product. masterorganicchemistry.comyoutube.com

This process provides a metal-free and environmentally friendly approach to synthesizing halogenated organic compounds from simple precursors. nih.govresearchgate.net

Mechanistic Aspects of Nucleophilic Substitutions and Additions to the Propargyl Moiety

The propargyl moiety in this compound presents multiple reactive sites for nucleophilic attack, leading to a complex array of potential products. Mechanistic studies have focused on elucidating the pathways of these reactions, which can proceed via direct nucleophilic substitution (SN2), substitution with rearrangement (SN2'), or addition to the alkyne. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.

Nucleophilic Substitution Pathways: SN2 versus SN2'

Propargyl halides are known to undergo nucleophilic substitution through two primary mechanisms: a direct, second-order displacement at the chlorinated carbon (SN2) to yield the corresponding alkyne, and a substitution with rearrangement at the terminal carbon of the alkyne (SN2'), which results in the formation of an allene. The competition between these two pathways is a key area of mechanistic investigation.

Research on related propargyl systems suggests that the nature of the nucleophile plays a crucial role in determining the product distribution. "Hard" nucleophiles, such as those with a localized charge on a highly electronegative atom (e.g., alkoxides, carbanions from organolithium reagents), tend to favor the direct SN2 pathway. In contrast, "soft" nucleophiles, which are more polarizable (e.g., organocuprates, thiolates), often lead to a higher proportion of the SN2' product. This preference is attributed to the interaction of the soft nucleophile's frontier orbitals with the π-system of the alkyne, facilitating attack at the γ-carbon.

For this compound, the presence of the electron-donating p-tolyl group can influence the transition state energies of both pathways. It may stabilize a developing positive charge on the propargylic carbon, potentially imparting some SN1 character to the reaction, although a fully formed carbocation is unlikely in most cases. This stabilization could favor the SN2 pathway by lowering the energy of its transition state.

A study on the reaction of enantioenriched secondary propargyl bromides with diorganocuprate(I) reagents demonstrated that heterocyclic nucleophiles can selectively displace the halide via an SN2 mechanism with stereoinversion, a departure from the more commonly observed SN2' pathway for such electrophiles. rsc.org This highlights that generalizations about nucleophile behavior must be considered with caution and that specific substrate-nucleophile interactions are critical.

Nucleophilic Addition to the Alkyne

In addition to substitution reactions, the triple bond of the propargyl moiety is susceptible to nucleophilic addition, particularly when the alkyne is "activated" by electron-withdrawing groups. While the p-tolyl group in this compound is electron-donating, under certain conditions, such as in the presence of a strong nucleophile and a suitable catalyst, addition reactions can occur.

The regioselectivity of nucleophilic addition to unsymmetrical alkynes is governed by both electronic and steric factors. For terminal alkynes, nucleophilic attack generally occurs at the internal carbon, leading to the more stable vinyl anion. In the case of this compound, the electronic influence of the p-tolyl group and the chloro-methyl group would direct the regioselectivity of such an addition.

Mechanistic studies on related systems, such as the silyllithiation of propargylic alcohols, have shown that anti-addition of the nucleophile across the triple bond can be achieved with high regioselectivity. researchgate.net This is often rationalized by the formation of a five-membered cyclic intermediate that directs the approach of the electrophile. While this specific reaction involves a hydroxyl group, it provides a framework for understanding how directing groups can control the stereochemical outcome of additions to propargyl systems.

The following table summarizes the expected major products from the reaction of this compound with different classes of nucleophiles based on general mechanistic principles.

| Nucleophile Type | Predominant Mechanism | Expected Major Product(s) |

| Hard Nucleophiles (e.g., R-Li, RO⁻) | SN2 | 1-(3-Substituted-prop-1-yn-1-yl)-4-methylbenzene |

| Soft Nucleophiles (e.g., R₂CuLi, RS⁻) | SN2' | 1-(1-Substituted-propa-1,2-dien-1-yl)-4-methylbenzene |

| Strong Nucleophiles (under forcing conditions) | Nucleophilic Addition | Vinyl derivatives |

It is important to note that the actual product distribution can be a mixture of SN2 and SN2' products, and the ratios would need to be determined experimentally for each specific nucleophile and set of reaction conditions.

Influence of Catalysts

Transition metal catalysts have been shown to significantly influence the course of nucleophilic reactions with propargylic electrophiles. For instance, palladium catalysts can favor either dienylation (via an outer-sphere mechanism) or propargylation (via an inner-sphere mechanism) depending on the denticity of the phosphine (B1218219) ligand. rsc.org Copper catalysts are also widely used and can promote propargylic amination through the formation of a copper-allenylidene complex. rsc.org

In the context of this compound, the choice of catalyst could be used to selectively favor one reaction pathway over another, providing a powerful tool for controlling the outcome of the reaction. For example, a catalyst that preferentially coordinates to the alkyne could facilitate SN2' displacement or nucleophilic addition, while a catalyst that activates the carbon-chlorine bond might favor the SN2 pathway.

The following table outlines potential catalytic systems and their likely influence on the reaction of this compound with a generic nucleophile.

| Catalyst System | Probable Intermediate/Mechanism | Expected Outcome |

| Palladium with bidentate ligand | Outer-sphere nucleophilic attack | Favors SN2' (allenic) product |

| Palladium with monodentate ligand | Inner-sphere nucleophilic attack | Favors SN2 (propargylic) product |

| Copper(I) salts | Formation of copper-allenylidene | Can favor propargylic substitution or amination |

| Gold(I) or other π-acidic metals | Activation of the alkyne | May promote nucleophilic addition or cyclization |

Further detailed kinetic and computational studies on this compound are necessary to fully elucidate the intricate interplay of these mechanistic pathways and to predict and control the product outcomes with high precision.

Advanced Applications of 1 3 Chloroprop 1 Yn 1 Yl 4 Methylbenzene As a Core Building Block

Construction of Complex Heterocyclic Architectures

Regioselective Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry Methodologies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.gov This reaction joins an azide (B81097) and a terminal alkyne with high efficiency and specificity. nih.govnih.gov "1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene," possessing a terminal alkyne functional group, is structurally an ideal candidate for this transformation. The expected reaction would involve treating it with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. Despite the high potential for this application, specific studies detailing the reaction conditions, substrate scope, and yields using this particular compound were not found. General reviews confirm that a wide variety of alkynes can be used in CuAAC reactions to create biologically relevant triazole compounds. mdpi.comfrontiersin.org

Modular Access to Isocytosine (B10225) Analogues

Isocytosine and its analogues are important heterocyclic scaffolds. nih.gov Their synthesis can be achieved through various routes, including multi-component reactions like the Biginelli reaction. nih.gov Propargyl halides, such as the title compound, are versatile building blocks in organic synthesis and can be used to introduce the propargyl group, which can then be further manipulated or cyclized to form heterocyclic rings. However, a specific, documented synthetic pathway that utilizes "this compound" for the modular construction of isocytosine analogues could not be located in the available literature.

Role in Polycyclic and Spirocyclic Framework Assembly

Intramolecular Cyclization and Annulation Strategies

Alkynes are highly valuable in constructing complex polycyclic and spirocyclic frameworks through intramolecular cyclization and annulation strategies. These reactions can be promoted by various catalysts and conditions to form new rings. Annulation strategies involving ortho-alkynyl intermediates, for example, are a versatile method for assembling chromene-related systems and other polycyclic structures. nih.gov "this compound" contains both an alkyne and a reactive chloromethyl group, making it a plausible precursor for substrates designed for such cyclizations. After an initial substitution reaction at the chloromethyl position, the appended group could react with the alkyne moiety to form a new ring system. No specific examples or detailed research findings of such strategies employing this compound have been published.

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com Alkynes are frequently used as components in MCRs to generate molecular diversity. frontiersin.org For instance, the copper-catalyzed 1,3-dipolar cycloaddition of an in-situ generated azide with an alkyne (like propargyl bromide) and another component can be part of an MCR sequence. nih.gov While "this compound" is a suitable candidate for inclusion in MCR designs, the scientific literature searched does not provide specific examples of its use, precluding the creation of data tables and a detailed discussion of its role.

Contribution to Biologically Active Compound Synthesis

The synthesis of biologically active compounds is a major driver of modern organic chemistry. nih.goveurekaselect.com Heterocyclic structures, particularly 1,2,3-triazoles, are known to be important pharmacophores present in numerous FDA-approved drugs and exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govfrontiersin.orgmdpi.com As a precursor to triazoles and other complex heterocyclic systems, "this compound" is a valuable potential building block in medicinal chemistry. However, without specific examples of its incorporation into molecules with demonstrated biological activity, this section cannot be developed with the required scientific accuracy and detail.

Design and Synthesis of Heat Shock Protein 90 (Hsp90) Inhibitors Utilizing this compound Scaffolds

Heat Shock Protein 90 (Hsp90) is a significant target in cancer therapy due to its role in stabilizing oncoproteins. nih.gov The development of Hsp90 inhibitors is an active area of research, with various chemical scaffolds being explored, including purine (B94841), pyrazole, and isoxazole (B147169) derivatives. nih.gov

A comprehensive search of scientific literature did not reveal any studies where this compound was specifically used as a primary scaffold or starting material for the design and synthesis of Hsp90 inhibitors. Research on Hsp90 inhibitors tends to focus on molecules that can mimic the binding of ATP in the N-terminal domain of the Hsp90 protein. nih.gov While alkynyl groups can be incorporated into inhibitor structures, there is no documented synthetic route or biological evaluation that originates from this compound for this target.

Table 1: Representative Scaffolds for Hsp90 Inhibition (Note: This table lists general scaffolds known to be used in Hsp90 inhibitor design and does not include this compound due to a lack of available data.)

| Scaffold Class | Key Structural Features | Reference Example |

| Purine-based | Mimics the adenine (B156593) portion of ATP | PU-H71 |

| Resorcinol-based | Contains a 1,3-dihydroxybenzene ring | Ganetespib (STA-9090) |

| Pyrazole/Isoxazole | Five-membered heterocyclic rings | CCT018159 |

Development of Lead Compounds for Enzyme Inhibition

The development of lead compounds for enzyme inhibition is a cornerstone of drug discovery, targeting enzymes involved in various diseases. nih.gov Propargyl-containing structures are known to act as irreversible inhibitors for certain enzymes, often through the formation of a covalent bond with the enzyme's active site.

However, there is no specific research available that describes the use of this compound as a starting point or lead compound for the development of inhibitors for specific enzymes such as acetylcholinesterase, α-glucosidase, or others. nih.gov The reactivity of the propargyl chloride group makes it a candidate for creating diverse molecular libraries, but its specific application and the resulting biological activities in enzyme inhibition have not been reported. researchgate.net

Table 2: Examples of Enzyme Classes and Inhibitor Moieties (Note: This table provides general examples and does not imply that this compound has been used for these purposes.)

| Enzyme Class | Therapeutic Area | Example Inhibitor Moiety |

| Cholinesterases | Alzheimer's Disease | Carbamate, Triazole |

| Kinases | Cancer | Pyrrolopyrimidine, Purine |

| Proteases | Viral Infections | Varies widely |

| Monoamine Oxidases | Neurological Disorders | Propargylamine |

Analytical and Computational Methodologies in the Research of 1 3 Chloroprop 1 Yn 1 Yl 4 Methylbenzene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene. These techniques probe the molecule's interaction with electromagnetic radiation to reveal detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

In a typical ¹H NMR spectrum, the protons on the tolyl group would exhibit characteristic signals in the aromatic region (approximately 7.0-7.5 ppm). The protons of the methyl group would appear as a singlet further upfield, while the methylene (B1212753) protons (CH₂) adjacent to the chlorine atom would show a distinct signal.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the alkyne group (C≡C) have characteristic chemical shifts, which are crucial for confirming this functional group. Other signals would correspond to the aromatic carbons, the methyl carbon, and the methylene carbon. For analogous compounds, ¹³C NMR signals have been reported in detail, allowing for precise structural assignment. mpg.dersc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ¹H | 7.10 - 7.40 | Multiplet |

| Methylene (CH₂) | ¹H | ~4.30 | Singlet |

| Methyl (CH₃) | ¹H | ~2.35 | Singlet |

| Alkynyl (C≡C) | ¹³C | 80 - 90 | - |

| Aromatic C-H | ¹³C | 125 - 135 | - |

| Aromatic C-C/C-CH₃ | ¹³C | 135 - 140 | - |

| Methylene (CH₂) | ¹³C | ~30 | - |

| Methyl (CH₃) | ¹³C | ~21 | - |

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high precision, allowing for the determination of its exact molecular formula.

For this compound (C₁₀H₉Cl), the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis compares this calculated mass to the experimentally measured mass. A close match between the found and calculated values, often within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. mpg.de Predicted collision cross-section values, which relate to the ion's shape, can also be calculated for various adducts that might be observed in the mass spectrum. uni.lu

Table 2: Predicted Mass Spectrometry Data for C₁₀H₉Cl

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉Cl | uni.lu |

| Monoisotopic Mass | 164.03928 Da | uni.lu |

| Predicted [M+H]⁺ | 165.04656 m/z | uni.lu |

| Predicted [M+Na]⁺ | 187.02850 m/z | uni.lu |

| Predicted [M+K]⁺ | 203.00244 m/z | uni.lu |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. The most indicative would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the alkyne group, typically appearing in the 2100-2260 cm⁻¹ region. Other important signals include C-H stretching from the aromatic ring and the methyl/methylene groups, aromatic C=C ring stretches, and the C-Cl stretch. mpg.de

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Alkyl C-Cl | Stretch | 600 - 800 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Following synthesis, column chromatography is the primary method for purifying this compound from reaction byproducts and unreacted starting materials. The process involves a solid stationary phase, typically silica (B1680970) gel, packed into a column. mpg.de A liquid mobile phase, or eluent, is passed through the column to carry the components of the mixture at different rates.

Optimization of the procedure involves selecting an appropriate eluent system. For compounds of intermediate polarity like the target molecule, a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate, EtOAc) is common. The ratio of these solvents is carefully adjusted to achieve optimal separation. For instance, a procedure for a similar compound utilized a hexanes/EtOAc (80:20) mixture. mpg.de The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

For a more rigorous assessment of purity or for challenging separations, High-Performance Liquid Chromatography (HPLC) is the preferred method. bldpharm.comambeed.com HPLC utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to significantly higher resolution and shorter analysis times compared to standard column chromatography. A common mode for this type of molecule would be reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector is typically used to quantify the compound as it elutes from the column, allowing for accurate purity determination (e.g., >98%).

Supercritical Fluid Chromatography (SFC) represents a modern alternative to HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is recognized as a "green" purification technique due to the reduced use of organic solvents. SFC can offer different selectivity compared to HPLC and is sometimes used for the purification and analysis of complex mixtures.

Single Crystal X-ray Diffraction for Absolute Structure Determination of Derivatives

The process involves irradiating a single crystal with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov

In the case of derivatives of this compound, single crystal X-ray diffraction would reveal critical structural features. For instance, the planarity of the p-tolyl group and the linear geometry of the alkyne moiety would be confirmed. mdpi.commdpi.com Furthermore, the precise bond lengths of the C-Cl, C≡C, and C-C bonds, as well as the torsion angles describing the orientation of the p-tolyl group relative to the propargyl chain, would be accurately measured. mdpi.com This information is invaluable for understanding steric hindrance and potential intermolecular interactions in the solid state, such as π-π stacking of the aromatic rings. mdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.876 |

| b (Å) | 12.111 |

| c (Å) | 6.288 |

| Volume (ų) | 1589.7 |

| Z | 8 |

This is a representative table based on data for a similar organic molecule and does not represent the actual data for this compound. researchgate.net

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods are powerful tools for investigating the properties of molecules at an electronic and atomic level, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.br It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. For this compound, DFT calculations can provide a detailed understanding of its electronic distribution and chemical reactivity.

By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. vub.be A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. rsc.org For this compound, the electron-rich p-tolyl group and the π-system of the alkyne are expected to be key regions of chemical reactivity. The electron-withdrawing effect of the chlorine atom would also influence the electronic properties of the propargyl moiety. researchgate.net

Below is a table of hypothetical electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 2.1 |

| Electron Affinity (eV) | 0.9 |

| Ionization Potential (eV) | 7.2 |

This is a representative table with hypothetical values for illustrative purposes and does not represent experimentally verified data for this compound. acs.org

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule. nih.gov

MD simulations are also invaluable for studying how the molecule interacts with its environment, such as a solvent or other molecules. rsc.org By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the solvation structure and dynamics. Furthermore, simulations of multiple molecules can provide insights into aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions and π-π stacking between the aromatic rings. nih.gov

A typical setup for an MD simulation would involve the parameters listed in the following table.

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P (for water) |

| Temperature (K) | 298 |

| Pressure (atm) | 1 |

| Simulation Time (ns) | 100-500 |

| Integration Timestep (fs) | 2 |

This table represents typical parameters for an MD simulation and is not specific to a simulation of this compound. nih.gov

Emerging Research Frontiers and Future Prospects for 1 3 Chloroprop 1 Yn 1 Yl 4 Methylbenzene

Development of Enantioselective Transformations of 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene Derivatives

There is currently a lack of specific studies on the enantioselective transformations of this compound derivatives. Enantioselective synthesis is a critical area of chemical research, particularly for the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity. The development of catalytic systems to control the stereochemistry of reactions involving this compound could unlock new synthetic pathways to chiral molecules. However, no dedicated research on this topic has been found in the public domain.

Applications in Materials Science and Polymer Chemistry

Alkynes are valuable monomers and precursors in the synthesis of novel polymers and functional materials. The rigid structure of the alkyne unit can impart desirable thermal and electronic properties to polymers. While the potential exists for this compound to be used in this context, for instance, in the formation of poly(phenylacetylene) derivatives or in click chemistry applications for materials functionalization, there are no specific research articles detailing such applications for this particular compound.

Strategic Use in Chemical Biology for Probe and Conjugate Synthesis

The propargyl group is a key functional handle for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the attachment of molecules to biomolecules, such as proteins or nucleic acids, for the purpose of creating chemical probes to study biological processes. While the structure of this compound makes it a potential candidate for the development of such probes, there is no published research demonstrating its use in this capacity.

Q & A

Q. What are the established synthetic methodologies for preparing 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Sonogashira coupling between 4-methylphenyl halides (e.g., 4-methylbromobenzene) and 3-chloropropyne. Key parameters include:

- Catalytic system : Pd(PPh₃)₄ with CuI in amine solvents (e.g., triethylamine) to facilitate alkyne activation.

- Temperature : 60–80°C under inert atmosphere to prevent alkyne polymerization.

- Purification : Column chromatography with hexane/ethyl acetate gradients (9:1 to 7:3) achieves >90% purity. Monitoring via TLC (silica gel-G plates) ensures intermediate isolation .

Q. How can spectroscopic techniques validate the structural integrity of this compound, especially the chlorine and alkyne moieties?

- ¹H/¹³C NMR : The alkyne proton (C≡C-H) appears as a singlet at δ 2.8–3.2 ppm, while the methyl group on benzene resonates at δ 2.3–2.5 ppm. Chlorine’s electron-withdrawing effect deshields adjacent protons.

- IR Spectroscopy : C≡C stretch at ~2100 cm⁻¹ confirms the alkyne; C-Cl stretch appears at 550–650 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ align with theoretical m/z values (±2 ppm error) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to volatile chlorinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable).

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the propargyl chloride moiety be addressed during derivatization?

- Catalytic Strategies : Ligand-modified palladium nanoparticles (e.g., Lindlar catalyst) enable selective hydrogenation of the alkyne to cis-alkenes while preserving the chlorine substituent.

- Steric Control : Bulky bases (e.g., DBU) favor SN2 pathways over elimination in substitution reactions.

- Computational Modeling : DFT calculations predict transition states to optimize reaction pathways .

Q. What methodologies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) in purity assessment?

- Cross-Validation : Combine TLC (Rf comparison), HPLC (retention time), and elemental analysis.

- High-Resolution MS (HRMS) : Resolves isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio).

- Dynamic NMR : Detects conformational flexibility that may obscure signals in static analyses .

Q. How does the compound’s reactivity differ under heterogeneous vs. homogeneous catalytic systems?

- Heterogeneous Catalysis (e.g., Pd/C) : Favors full hydrogenation of the alkyne to propane derivatives.

- Homogeneous Catalysis (e.g., Wilkinson’s catalyst) : Selective for partial reduction or cross-coupling.

- Kinetic Studies : In situ FTIR monitors intermediate formation under continuous-flow conditions .

Q. What computational tools predict the compound’s interaction with biological targets or materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.